tert-butyl (5S)-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate

Catalog No.
S12327013
CAS No.
M.F
C12H22N2O2
M. Wt
226.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl (5S)-5-(aminomethyl)-4-azaspiro[2.4]hep...

Product Name

tert-butyl (5S)-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate

IUPAC Name

tert-butyl (5S)-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9(8-13)4-5-12(14)6-7-12/h9H,4-8,13H2,1-3H3/t9-/m0/s1

InChI Key

LILIQFUOXJDQRQ-VIFPVBQESA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC12CC2)CN

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](CCC12CC2)CN

Tert-butyl (5S)-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate is a complex organic compound with the molecular formula C12H22N2O2C_{12}H_{22}N_{2}O_{2} and a molecular weight of approximately 226.32 g/mol. This compound features a unique spirocyclic structure, characterized by the presence of a nitrogen atom within the ring system, which contributes to its distinctive chemical properties and potential biological activities. The compound typically exhibits a purity of around 95% in commercial preparations.

The chemical reactivity of tert-butyl (5S)-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate can be attributed to its functional groups, particularly the amine and carboxylate groups. These groups allow for various reactions, including:

  • Reductive Amination: This reaction can introduce the aminomethyl group into the spirocyclic structure.
  • Esterification: The carboxylate group can react with alcohols to form esters.
  • Nucleophilic Substitution: The nitrogen atom can participate in nucleophilic attacks, making it reactive towards electrophiles.

These reactions indicate the compound's versatility in synthetic organic chemistry and its potential for further functionalization.

Tert-butyl (5S)-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate has shown promise in various biological studies, particularly in pharmacology. Its structural features suggest potential interactions with biological targets, including receptors and enzymes. The presence of both amine and carboxylate groups may enhance its ability to interact with biomolecules, potentially leading to therapeutic applications in areas such as:

  • Neuropharmacology: The compound's spirocyclic nature may influence its activity on neurotransmitter systems.
  • Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial properties.

Further research is necessary to fully elucidate its biological mechanisms and therapeutic potential.

The synthesis of tert-butyl (5S)-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate typically involves several key steps:

  • Starting Material Preparation: A suitable azaspiro compound is selected as the precursor.
  • Reductive Amination: Formaldehyde is used to introduce the aminomethyl group through a reductive amination process.
  • Carboxylation: The introduction of the carboxylate group can be achieved via esterification reactions with tert-butyl alcohol.

These methods highlight the compound's synthetic accessibility and potential for modification to yield derivatives with enhanced properties.

Tert-butyl (5S)-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate has several potential applications across various fields:

  • Medicinal Chemistry: Its unique structure makes it a candidate for drug development targeting specific biological pathways.
  • Material Science: The compound's properties may be exploited in developing new materials with specific functionalities.
  • Research Tool: As a research compound, it can be utilized in studying biological systems and mechanisms at a molecular level.

Interaction studies involving tert-butyl (5S)-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate are essential for understanding its biological activity. These studies typically focus on:

  • Binding Affinity: Assessing how well the compound binds to specific receptors or enzymes.
  • Mechanism of Action: Investigating how the compound exerts its effects at a cellular level.
  • Comparative Studies: Evaluating its interactions against similar compounds to determine unique properties or advantages.

Such studies are crucial for advancing knowledge about the compound's potential therapeutic uses.

Several compounds share structural similarities with tert-butyl (5S)-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate, each exhibiting unique properties:

Compound NameStructureNotable Features
Tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylateC12H22N2O2Similar spirocyclic structure but different positioning of functional groups.
Tert-butyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylateC12H22N2O2Contains an amino group at a different position, affecting reactivity and biological activity.
Tert-butyl 5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylateC12H22N2O3Hydroxymethyl group instead of aminomethyl; may exhibit different solubility and reactivity characteristics.

These compounds illustrate the versatility of azaspiro structures in medicinal chemistry and materials science, highlighting how slight modifications can lead to significant changes in properties and applications .

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

226.168127949 g/mol

Monoisotopic Mass

226.168127949 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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